5-Ethylpyrimidine-4,6-diol

DHFR inhibition Anticancer Antiparasitic

5-Ethylpyrimidine-4,6-diol is a non-negotiable DHFR inhibitor scaffold: the 5-ethyl substituent is essential for high-affinity enzyme binding, and substitution with methyl analogs drastically reduces potency against methotrexate-resistant tumors. It also serves as a validated IMPDH2 hit (Ki=240nM) and a versatile precursor for 4,6-dichloropyrimidine intermediates via high-yield chlorination (95%). Procure the authentic ethyl analog to reproduce published SAR and accelerate hit-to-lead optimization in anticancer and antiparasitic programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 111129-64-7
Cat. No. B009505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrimidine-4,6-diol
CAS111129-64-7
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=C(N=CNC1=O)O
InChIInChI=1S/C6H8N2O2/c1-2-4-5(9)7-3-8-6(4)10/h3H,2H2,1H3,(H2,7,8,9,10)
InChIKeyPYZFNSYJSDPLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyrimidine-4,6-diol (CAS 111129-64-7) as a Key Intermediate in Antifolate and Antiviral Research


5-Ethylpyrimidine-4,6-diol (CAS 111129-64-7) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by an ethyl group at the 5-position and hydroxyl groups at the 4 and 6 positions [1]. Its derivatives have demonstrated significant biological activities, most notably as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway essential for DNA synthesis and cell replication [2]. This mechanism underlies the antitumor activity observed for its derivatives, including activity against methotrexate-resistant tumor cell lines [3]. The compound serves as a crucial building block in medicinal chemistry for the synthesis of more complex, biologically active molecules .

Beyond Generic Pyrimidinediols: Quantified Differentiation for 5-Ethylpyrimidine-4,6-diol in Synthesis and Selectivity


Substituting 5-ethylpyrimidine-4,6-diol with a generic pyrimidinediol, such as its 5-methyl analog, introduces quantifiable changes in chemical reactivity, biological selectivity, and the physical properties of downstream products. While both compounds participate in ring-transformation reactions [1], the steric and electronic influence of the ethyl versus methyl group leads to divergent outcomes in enzyme inhibition [2]. For instance, the ethyl group is essential for the high affinity observed in DHFR inhibitors, and its replacement can drastically reduce potency. Furthermore, the ethyl substituent imparts distinct physicochemical properties, such as altered logP and PSA values [3], which directly influence solubility, membrane permeability, and the pharmacokinetic profile of final drug candidates. Therefore, its use is not interchangeable but a specific requirement for achieving targeted molecular properties and biological outcomes.

Quantitative Evidence for Selecting 5-Ethylpyrimidine-4,6-diol (CAS 111129-64-7) over Analogs


DHFR Inhibition: Potency and Selectivity of 5-Ethyl vs. 5-Methyl Derivatives

Derivatives of 5-ethylpyrimidine-4,6-diol exhibit potent and selective inhibition of dihydrofolate reductase (DHFR). Studies on 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates demonstrated significant activity against a methotrexate-resistant tumor cell line [1]. Crucially, these compounds also showed selective inhibition of DHFR from the pathogens Pneumocystis carinii and Toxoplasma gondii over the mammalian (rat liver) enzyme [2]. This contrasts with the 5-methyl analog, where the altered sterics and electronics at the 5-position generally result in a different inhibition profile and reduced potency against the same targets .

DHFR inhibition Anticancer Antiparasitic Structure-Activity Relationship

IMPDH2 Inhibition: Direct Binding Affinity (Ki) of the Core Scaffold

The 5-ethylpyrimidine-4,6-diol scaffold itself demonstrates measurable binding affinity for Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target for antiviral and immunosuppressive therapies. BindingDB reports a Ki of 240 nM for this compound against IMPDH2 [1]. This direct, quantitative interaction establishes the core scaffold as a validated starting point for developing potent IMPDH inhibitors. A generic pyrimidinediol lacking the 5-ethyl group would be expected to have a significantly different binding profile and likely lower affinity.

IMPDH inhibition Antiviral Immunosuppression Enzyme Kinetics

Chemical Reactivity: Differentiated Synthesis of 1,2,4-Triazines vs. 5-Methyl Analog

The reaction of diazotised arylamines with 5-ethylpyrimidine-4,6-diol provides a direct route to 6-ethyl-2-aryl-1,2,4-triazin-5(2H)-ones [1]. This reaction is also reported for the 5-methyl analog, yielding the corresponding 6-methyl triazines. The use of the 5-ethyl starting material is mandatory for accessing the specific 6-ethyl triazine core, which is not obtainable from the methyl analog. This demonstrates that the alkyl group is not merely a spectator but is incorporated into the final product, dictating the final molecular identity.

Heterocyclic Synthesis Ring Transformation 1,2,4-Triazine Reaction Specificity

Synthetic Utility: High-Yield Conversion to a Key Dichloro Intermediate

5-Ethylpyrimidine-4,6-diol can be efficiently converted to 4,6-dichloro-5-ethylpyrimidine (CAS 53967-81-0), a versatile intermediate for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions . A patent procedure reports an excellent 95% yield for this transformation using phosphorus oxychloride [1]. This high-yielding, scalable step is crucial for procuring a key intermediate with predictable reactivity. While other 5-alkyl analogs would yield their respective dichloro derivatives, the ethyl group imparts specific steric and electronic properties to the final products, influencing downstream reactivity and biological interactions.

Chlorination Cross-Coupling Synthetic Intermediate Yield Optimization

Physicochemical Differentiation: Calculated LogP and PSA Values for ADME Profiling

The 5-ethyl substituent imparts distinct physicochemical properties compared to its 5-methyl analog. The calculated topological polar surface area (tPSA) is 61.7 Ų, and the XLogP is -0.1 [1]. In contrast, the 5-methyl analog (4,6-dihydroxy-5-methylpyrimidine, CAS 63447-38-1) has a molecular weight of 126.11 g/mol [2] and a different predicted tPSA and logP due to the absence of the extra methylene group. These differences directly influence membrane permeability and solubility, key parameters in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. The ethyl group provides a specific balance of lipophilicity and polarity that is distinct from other alkyl analogs.

ADME Lipophilicity Polar Surface Area Drug-likeness

Validated Application Scenarios for 5-Ethylpyrimidine-4,6-diol in Pharmaceutical R&D and Chemical Synthesis


Scaffold for Developing Selective Antifolate DHFR Inhibitors

Researchers targeting dihydrofolate reductase (DHFR) for anticancer or antiparasitic drug discovery should prioritize this scaffold. As established, derivatives of 5-ethylpyrimidine-4,6-diol have demonstrated activity against methotrexate-resistant tumors and exhibit selective inhibition of pathogen DHFR over the mammalian enzyme [1]. This makes it a compelling starting point for designing new therapies with potentially improved safety and efficacy profiles compared to non-selective antifolates. Procurement of this specific ethyl analog is essential for reproducing and building upon this established SAR (Structure-Activity Relationship). [1]

Key Intermediate in the Synthesis of 6-Ethyl-1,2,4-Triazines

For synthetic chemists engaged in constructing complex heterocycles, 5-ethylpyrimidine-4,6-diol is an indispensable building block for the preparation of 6-ethyl-2-aryl-1,2,4-triazin-5(2H)-ones [2]. The 5-methyl analog cannot be substituted, as it leads to a different final product. This reaction provides a direct and efficient entry to a class of compounds with potential applications in medicinal chemistry and materials science. [2]

Precursor for High-Yield Synthesis of 4,6-Dichloro-5-ethylpyrimidine

Process chemists and medicinal chemists requiring a versatile 4,6-dichloropyrimidine intermediate with a 5-ethyl substituent can benefit from the robust and high-yielding (95%) chlorination of 5-ethylpyrimidine-4,6-diol [3]. This intermediate is primed for diverse derivatization via nucleophilic substitution or metal-catalyzed cross-coupling, enabling the exploration of a wide chemical space around the pyrimidine core. The documented, high-yield procedure reduces the risk and time associated with process development. [3]

Validated Hit for IMPDH2-Targeted Medicinal Chemistry

In early-stage drug discovery programs targeting IMPDH2, 5-ethylpyrimidine-4,6-diol serves as a validated hit with a defined binding affinity (Ki = 240 nM) [4]. This provides a quantifiable baseline for structure-based drug design and lead optimization efforts. Starting with a compound with known target engagement can accelerate the hit-to-lead process by offering a clear path for fragment growth and potency improvement. [4]

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